4-(Pyridin-3-ylmethoxy)benzoic acid

Catalog No.
S1922818
CAS No.
898138-45-9
M.F
C13H11NO3
M. Wt
229.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Pyridin-3-ylmethoxy)benzoic acid

CAS Number

898138-45-9

Product Name

4-(Pyridin-3-ylmethoxy)benzoic acid

IUPAC Name

4-(pyridin-3-ylmethoxy)benzoic acid

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C13H11NO3/c15-13(16)11-3-5-12(6-4-11)17-9-10-2-1-7-14-8-10/h1-8H,9H2,(H,15,16)

InChI Key

WIYQURISXJRWLD-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=O)O

4-(Pyridin-3-ylmethoxy)benzoic acid is an organic molecule containing a benzoic acid core (benzene ring with a carboxylic acid group) linked to a pyridin-3-ylmethoxy group (3-pyridyl attached to a methoxy group) at the 4th position of the benzene ring. While its natural occurrence is not well documented in scientific literature, it appears as a research chemical used in synthetic processes [].


Molecular Structure Analysis

The key feature of 4-(Pyridin-3-ylmethoxy)benzoic acid is the combination of two aromatic groups: a benzene ring and a pyridine ring. The benzene ring offers stability due to its delocalized electron system, while the pyridine ring introduces nitrogen with its potential for various bonding interactions. The methoxy group (-OCH3) attached to the pyridine ring contributes electron density and can participate in hydrogen bonding.


Chemical Reactions Analysis

  • Esterification: The carboxylic acid group (COOH) can react with alcohols in the presence of an acid catalyst to form esters.
4-(Pyridin-3-ylmethoxy)benzoic acid + ROH -> R-O-CO-C6H4-4-Pyridin-3-ylmethoxy  + H2O (R = alkyl group)
  • Decarboxylation: Under strong heating conditions, the carboxylic acid group might decarboxylate, releasing CO2 and forming a phenol derivative.
4-(Pyridin-3-ylmethoxy)benzoic acid ->  C6H4-4-Pyridin-3-ylmethoxy + CO2
  • Nucleophilic substitution: The methoxy group (-OCH3) could potentially be displaced by a stronger nucleophile under specific reaction conditions.

These are just theoretical examples, and actual reaction conditions and yields would require further investigation.


Physical And Chemical Properties Analysis

  • Solid state at room temperature: Due to the presence of aromatic rings and the carboxylic acid group, it is likely a solid at room temperature.
  • Relatively high melting point: The aromatic rings and hydrogen bonding potential suggest a high melting point.
  • Moderate solubility in organic solvents: The molecule has both polar and non-polar regions, indicating potential solubility in organic solvents with varying polarities.
  • Weak acid: The carboxylic acid group exhibits acidic character.

XLogP3

1.8

Wikipedia

4-[(Pyridin-3-yl)methoxy]benzoic acid

Dates

Modify: 2023-08-16

Explore Compound Types